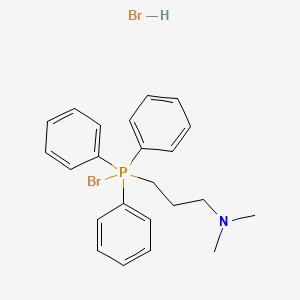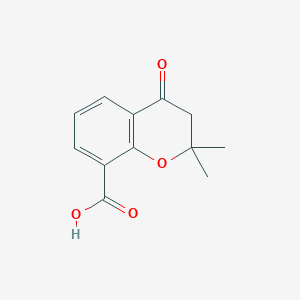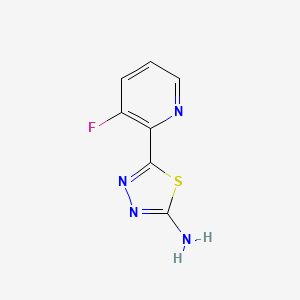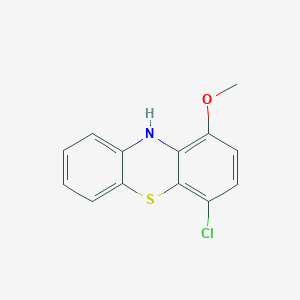
4-Boc-1-(7-benzothienyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-1-(7-benzothienyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring and a benzothienyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 4-Boc-1-(7-benzothienyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(7-benzothienyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly to yield this compound as the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Boc-1-(7-benzothienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule.
Applications De Recherche Scientifique
4-Boc-1-(7-benzothienyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It may be used in the design of new therapeutic agents for the treatment of various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Boc-1-(7-benzothienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological targets. The benzothienyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparaison Avec Des Composés Similaires
4-Boc-1-(7-benzothienyl)piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a similar Boc protecting group but lacks the benzothienyl group. It is used as a building block in organic synthesis and has applications in medicinal chemistry.
1-Benzyl-4-Boc-piperazine: This compound contains a benzyl group instead of a benzothienyl group. It is used in the synthesis of pharmaceuticals and bioactive molecules.
Brexpiprazole: This compound is an antipsychotic drug that contains a piperazine core. It is used in the treatment of schizophrenia and major depressive disorder.
The uniqueness of this compound lies in the presence of the benzothienyl group, which can impart specific biological and chemical properties to the compound
Propriétés
Formule moléculaire |
C17H22N2O2S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 4-(1-benzothiophen-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-6-4-5-13-7-12-22-15(13)14/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
CFBOMOUKQKIMMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


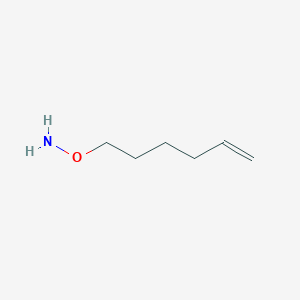
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
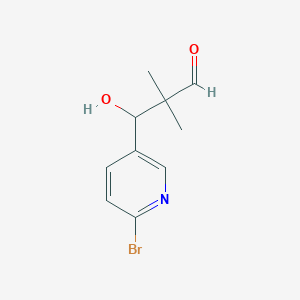
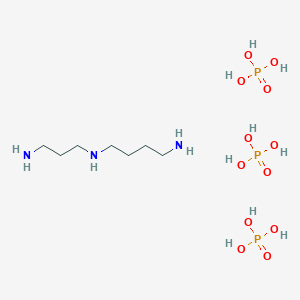
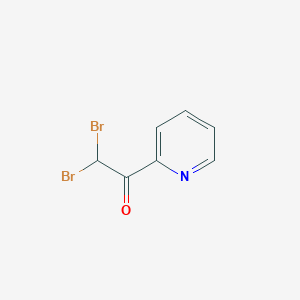
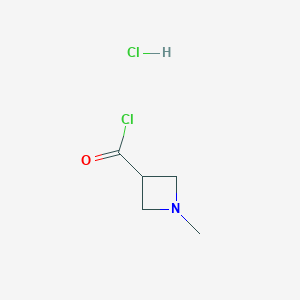
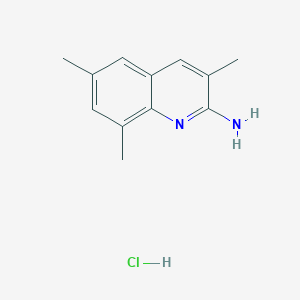

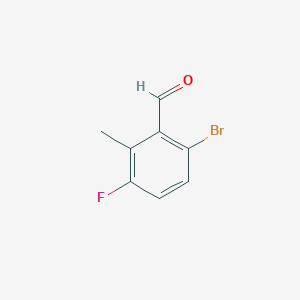
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
